

Physical properties of (5-Ethylpyridin-3-yl)boronic acid (melting point, solubility)

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Compound of Interest

Compound Name: (5-Ethylpyridin-3-yl)boronic acid

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An In-Depth Technical Guide to the Physicochemical Characterization of **(5-Ethylpyridin-3-yl)boronic acid**: Melting Point and Solubility Profiling

Introduction

(5-Ethylpyridin-3-yl)boronic acid belongs to the versatile class of organoboron compounds, which are pivotal as building blocks and synthetic intermediates in modern organic chemistry. [1] Their utility in forming stable covalent bonds, most notably in Suzuki-Miyaura cross-coupling reactions, has made them indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). [2] For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical properties of such an intermediate is not merely academic; it is a prerequisite for successful process development, formulation, and ultimately, therapeutic application.

This guide provides a comprehensive overview of the core physicochemical properties of **(5-Ethylpyridin-3-yl)boronic acid**—specifically its melting point and solubility. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the robust methodologies required for their determination. We will delve into the unique chemical nature of boronic acids, including their propensity for dehydration and their Lewis acidic character, which profoundly influence these physical characteristics.

Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a very narrow range, typically 0.5-1.0°C. Therefore, melting point determination serves two critical functions: identification of the compound and assessment of its purity. The presence of even small amounts of miscible impurities typically causes a depression of the melting point and a broadening of the melting range.^{[3][4]}

Unique Considerations for Boronic Acids

A unique characteristic of boronic acids is their propensity to undergo dehydration upon heating to form cyclic trimeric anhydrides, known as boroxines.^{[2][5]} This transformation can complicate analysis, as the boroxine will have a different melting point than the boronic acid itself. This phenomenon can sometimes lead to unreliable or inconsistent melting point measurements.^[5] Therefore, careful control of the heating rate and meticulous observation are paramount. It is standard practice to first perform a rapid determination to find an approximate melting point, followed by a slower, more careful measurement.

Experimental Protocol: Capillary Melting Point Determination

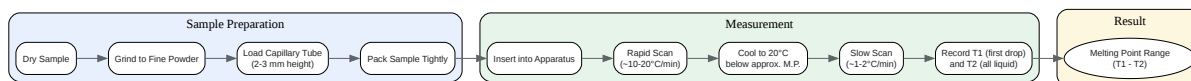
The following protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), a standard and reliable method in organic chemistry.

Methodology:

- Sample Preparation:
 - Ensure the **(5-Ethylpyridin-3-yl)boronic acid** sample is completely dry. If the solid consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.^{[3][6]}
- Capillary Tube Loading:
 - Jab the open end of a glass capillary tube into the powdered sample.^[6]

- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[\[6\]](#)
- To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The impact will pack the solid tightly into the bottom.[\[6\]](#)
- The final packed sample height should be approximately 2-3 mm.[\[6\]](#)
- Instrument Setup and Measurement:
 - Place the loaded capillary tube into a sample slot in the melting point apparatus.
 - Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, set a fast heating ramp (e.g., 10-20°C per minute) to get a preliminary value.[\[3\]](#)
 - Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate, approximately 1-2°C per minute.[\[3\]](#)
- Observation and Recording:
 - Observe the sample through the magnified viewfinder.
 - Record the temperature at which the first droplet of liquid becomes visible (T_1).[\[6\]](#)
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).[\[7\]](#)
 - The melting point is reported as the range $T_1 - T_2$.
 - Perform the measurement in duplicate or triplicate to ensure consistency.

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profiling: Guiding Formulation and Reaction Conditions

Solubility is a critical parameter that dictates the suitability of a compound for various applications. In drug development, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is essential for designing synthetic routes, purification by crystallization, and analytical method development.^{[8][9]}

Unique Considerations for Boronic Acids

Boronic acids are Lewis acids with pKa values typically around 9.^{[1][2]} In aqueous solutions at physiological pH, they exist primarily in their neutral, trigonal planar form. However, in basic media (pH > pKa), they can accept a hydroxide ion to form an anionic, tetrahedral boronate species.^[1] This ionization significantly increases aqueous solubility.

Furthermore, boronic acids can form reversible covalent complexes with diols (compounds with two hydroxyl groups).^[2] This property is exploited in drug formulation; for example, formulating a boronic acid API with a sugar like mannitol can dramatically increase its aqueous solubility by forming a more soluble boronate ester complex.^[9] This interaction is a key consideration for any formulation scientist working with this class of compounds.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility

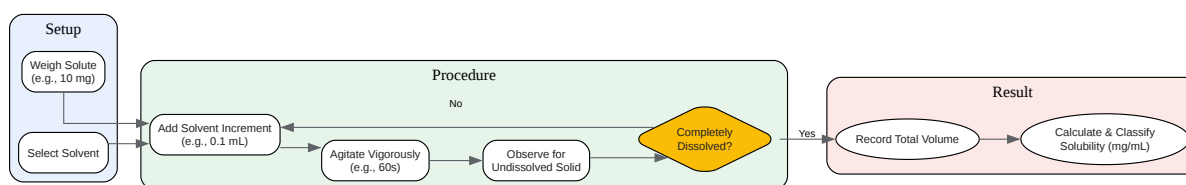
This protocol provides a standardized method to assess the solubility of **(5-Ethylpyridin-3-yl)boronic acid** across a range of relevant solvents. The general procedure involves determining the amount of solvent required to dissolve a known mass of the solute.[\[10\]](#)[\[11\]](#)

Methodology:

- Preparation:
 - Place a precisely weighed amount of the compound (e.g., 10 mg) into a small test tube or vial.[\[12\]](#)
- Solvent Addition:
 - Add the selected solvent (e.g., water, ethanol, DMSO, acetone, toluene) to the test tube in measured portions (e.g., 0.1 mL increments) using a calibrated pipette.[\[10\]](#)
- Equilibration:
 - After each addition, cap the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 60 seconds).[\[8\]](#) Allow the mixture to stand and observe.
 - Gentle warming may be applied if thermal stability is not a concern, but this should be noted.
- Observation and Classification:
 - Visually inspect the mixture for any remaining solid particles.
 - Continue adding solvent portions until the solid is completely dissolved.
 - Record the total volume of solvent required.
 - The solubility can be classified based on standard criteria (e.g., USP solubility definitions) or reported quantitatively (e.g., in mg/mL).
- Testing in Aqueous Buffers:

- Repeat the procedure using aqueous buffers at different pH values (e.g., pH 2, pH 7.4, pH 10) to understand the impact of ionization on solubility.[13]

Workflow for Solubility Profiling



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Caption: General workflow for the experimental determination of solubility.

Summary of Physical Properties

The following table summarizes the key physical properties for **(5-Ethylpyridin-3-yl)boronic acid**. This data should be determined empirically using the robust protocols outlined in this guide.

Property	Value	Method
Melting Point	Data not publicly available	Capillary Method (Section 1.2)
Solubility		
Water	Data not publicly available	Visual Method (Section 2.2)
Ethanol	Data not publicly available	Visual Method (Section 2.2)
Methanol	Data not publicly available	Visual Method (Section 2.2)
Acetone	Data not publicly available	Visual Method (Section 2.2)
Dichloromethane	Data not publicly available	Visual Method (Section 2.2)
Dimethyl Sulfoxide (DMSO)	Data not publicly available	Visual Method (Section 2.2)

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